(R)-4-(tert-Butoxy)-2-methyl-4-oxobutanoic acid
Overview
Description
®-4-(tert-Butoxy)-2-methyl-4-oxobutanoic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The presence of the tert-butoxy group and the chiral center makes it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(tert-Butoxy)-2-methyl-4-oxobutanoic acid typically involves the use of chiral auxiliaries or catalysts to ensure the desired enantiomer is obtained. One common method is the asymmetric synthesis using chiral sulfinamides, which have been extensively used for the stereoselective synthesis of amines and their derivatives .
Industrial Production Methods
Industrial production of this compound often involves large-scale asymmetric synthesis techniques, utilizing chiral catalysts and high-throughput screening to optimize reaction conditions. The use of tert-butanesulfinamide as a chiral auxiliary has been highlighted as a gold standard in the synthesis of N-heterocycles .
Chemical Reactions Analysis
Types of Reactions
®-4-(tert-Butoxy)-2-methyl-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tert-butoxy group can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acidic or basic conditions can facilitate the substitution of the tert-butoxy group.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
®-4-(tert-Butoxy)-2-methyl-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Plays a role in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals and therapeutic agents.
Industry: Employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ®-4-(tert-Butoxy)-2-methyl-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The tert-butoxy group provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions. The chiral center ensures enantioselectivity, which is crucial in the synthesis of enantiomerically pure compounds .
Comparison with Similar Compounds
Similar Compounds
tert-Butanesulfinamide: Used as a chiral auxiliary in asymmetric synthesis.
tert-Butyloxycarbonyl (Boc) derivatives: Commonly used for protecting amino groups in organic synthesis.
Uniqueness
®-4-(tert-Butoxy)-2-methyl-4-oxobutanoic acid is unique due to its specific combination of a tert-butoxy group and a chiral center, making it highly valuable in stereoselective synthesis and the production of enantiomerically pure compounds.
Properties
IUPAC Name |
(2R)-2-methyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-6(8(11)12)5-7(10)13-9(2,3)4/h6H,5H2,1-4H3,(H,11,12)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLMNCHJSYDERN-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80445672 | |
Record name | (2R)-4-tert-Butoxy-2-methyl-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80445672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185836-75-3 | |
Record name | (2R)-4-tert-Butoxy-2-methyl-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80445672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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